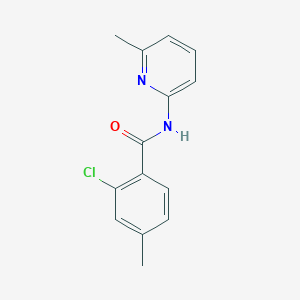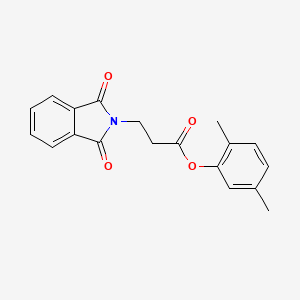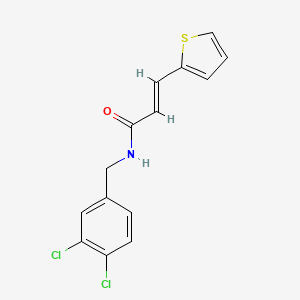![molecular formula C16H20ClNO3 B5869597 5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirooxindole derivative that possesses a unique structure, making it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, enzymes, and receptors. It has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of various receptors, including the serotonin receptor.
Biochemical and Physiological Effects
Studies have shown that '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' possesses various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to modulate the activity of neurotransmitters, including serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' in lab experiments include its unique structure, which makes it an attractive target for drug discovery and development. It is also relatively easy to synthesize in good yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one'. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' involves the reaction of 3-methyl-1-butanol with isatin in the presence of an acid catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to yield the final product. This method has been optimized to produce the compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
'5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11(2)6-7-18-14-5-4-12(17)10-13(14)16(15(18)19)20-8-3-9-21-16/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDHKNERCZWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5869514.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)

![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)